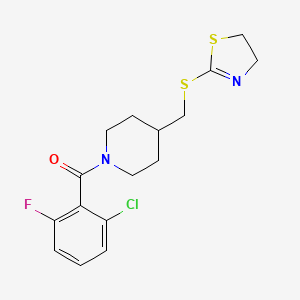

![molecular formula C23H23N3O5S2 B2408945 N-(4-etilfenil)-N-metil-3-sulfonamida de 2-[3-(3,5-dimetoxi fenil)-1,2,4-oxadiazol-5-il]tiofeno CAS No. 1105242-81-6](/img/structure/B2408945.png)

N-(4-etilfenil)-N-metil-3-sulfonamida de 2-[3-(3,5-dimetoxi fenil)-1,2,4-oxadiazol-5-il]tiofeno

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

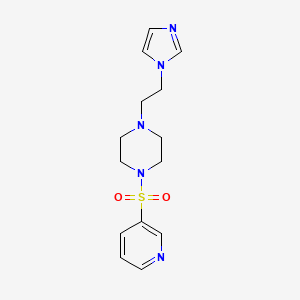

2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C23H23N3O5S2 and its molecular weight is 485.57. The purity is usually 95%.

BenchChem offers high-quality 2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Celdas Solares Sensibilizadas por Colorante (DSSCs)

El compuesto ha sido investigado como fotosensibilizador para DSSCs. Estas células solares utilizan colorantes orgánicos para absorber la luz solar y generar electricidad. Los colorantes orgánicos sin metales derivados de este compuesto, específicamente 24-SC y 34-SC, han mostrado resultados prometedores. Exhiben eficiencias de conversión generales de 0.78 bajo irradiación de luz solar completa . La geometría y las energías de su orbital molecular ocupado más alto (HOMO) y su orbital molecular desocupado más bajo (LUMO) juegan un papel crucial en su rendimiento.

Intermediarios Sintéticos

La estructura única del compuesto lo convierte en un valioso intermedio sintético. Los investigadores lo han empleado en la síntesis de otras moléculas complejas. Por ejemplo:

- 5,7-Dimetoxi-3-metilindazol: A partir de N-(4-etilfenil)-N-metil-3-sulfonamida de 2-[3-(3,5-dimetoxi fenil)-1,2,4-oxadiazol-5-il]tiofeno, este intermedio puede transformarse en este derivado de indazol .

Actividad Antitumoral y Apoptosis Mediada por ROS

Un derivado de chalcona relacionado, (E)-3-(3,5-dimetoxi fenil)-1-(2-metoxi fenil)prop-2-en-1-ona (DPP23), ha sido estudiado por sus propiedades antitumorales. Induce la apoptosis en las células cancerosas a través de la generación de especies reactivas de oxígeno (ROS). Comprender el mecanismo detrás de la producción de ROS por este compuesto sigue siendo un área activa de investigación .

Mecanismo De Acción

Target of Action

Similar compounds with a 3,5-dimethoxyphenyl group have been found to target reactive oxygen species (ros) generation in cancer cells . This suggests that the compound might also interact with ROS or related pathways.

Mode of Action

Similar compounds have been found to exert antitumor activity through ros-mediated apoptosis in cancer cells . This suggests that the compound might interact with its targets to increase ROS levels, leading to apoptosis in cancer cells.

Biochemical Pathways

The compound may affect the glutathione metabolism pathway, as similar compounds have been found to modulate the expression of genes involved in this pathway . This can lead to an increase in ROS levels and subsequent apoptosis in cancer cells.

Pharmacokinetics

The compound’s predicted boiling point is 5366±600 °C , and its predicted density is 1.306±0.06 g/cm3 . These properties might influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

Based on the potential targets and mode of action, the compound might increase ros levels in cancer cells, leading to apoptosis .

Propiedades

IUPAC Name |

2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5S2/c1-5-15-6-8-17(9-7-15)26(2)33(27,28)20-10-11-32-21(20)23-24-22(25-31-23)16-12-18(29-3)14-19(13-16)30-4/h6-14H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPRLCPNQITJEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide](/img/structure/B2408862.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2408864.png)

![ethyl 4-(4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanoyl)piperazine-1-carboxylate](/img/structure/B2408868.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2408871.png)

![3-(1-azepanylcarbonyl)-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2408873.png)

![7-methyl-5-oxo-1-sulfanylidene-N-[(thiophen-2-yl)methyl]-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2408878.png)

![2-[3-chloro-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2408880.png)

![2-Chloro-N-[[6-(hydroxymethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methyl]propanamide](/img/structure/B2408882.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2408885.png)